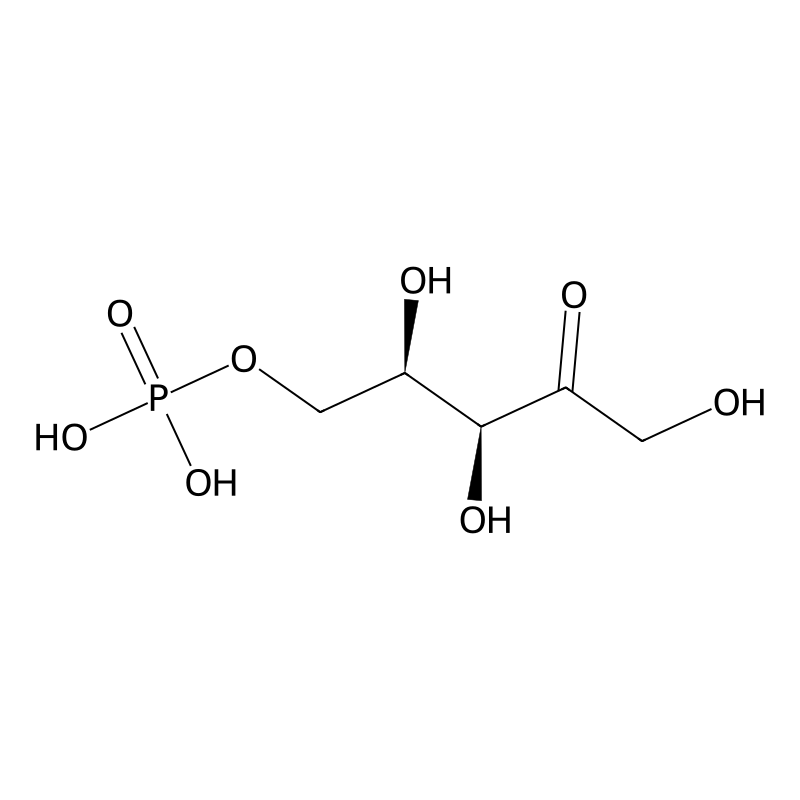

D-xylulose 5-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Xylulose 5-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Xylulose 5-phosphate has been reported in Homo sapiens with data available.

Xylulose 5-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

D-Xylulose 5-phosphate (D-Xu5P) is a critical phosphorylated ketopentose that serves as a central intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP) . Commercially procured primarily as a stabilized sodium or barium salt, this compound functions as the primary two-carbon (C2) donor for transketolase and phosphoketolase enzymes. Beyond its role in basic carbon flux, D-Xu5P is recognized as an intracellular signaling molecule that mediates glucose-induced lipogenesis. For industrial and academic buyers, procuring high-purity D-Xu5P is essential for precise in vitro enzymatic assays, metabolic flux analysis, and specialized phosphatase activation studies where crude mixtures or unphosphorylated precursors fail to provide reproducible kinetics .

Substituting D-xylulose 5-phosphate with its epimer, D-ribulose 5-phosphate (Ru5P), or with unphosphorylated D-xylulose severely compromises assay integrity [1]. While Ru5P is a closely related PPP intermediate, it cannot act as a C2-donor for transketolase without prior enzymatic conversion by ribulose-5-phosphate 3-epimerase, introducing a rate-limiting step that confounds kinetic measurements. Similarly, utilizing unphosphorylated D-xylulose requires the addition of ATP and xylulokinase, complicating the assay matrix and altering the magnesium-to-ATP ratio. Furthermore, in metabolic signaling research, only D-Xu5P specifically allosterically activates Protein Phosphatase 2A (PP2A); generic hexose or pentose phosphates do not trigger this pathway, making exact compound procurement mandatory for ChREBP-related lipogenesis studies [2].

References

Superior Catalytic Turnover as a Ketose Donor in Phosphoketolase Assays

In enzymatic assays utilizing dual-substrate phosphoketolases (e.g., from Bifidobacterium lactis), D-xylulose 5-phosphate demonstrates a vastly higher maximum reaction velocity (Vmax) compared to the alternative donor D-fructose 6-phosphate[1]. While F6P is often used as a baseline substrate, the Vmax for D-Xu5P reaches 27 µmol/min/mg, compared to only 5.2 µmol/min/mg for F6P. For procurement, this means D-Xu5P is the mandatory substrate for maximizing product yield and enzymatic throughput in in vitro ketose-cleavage and biocatalytic systems [1].

| Evidence Dimension | Maximum reaction velocity (Vmax) |

| Target Compound Data | 27 µmol/min/mg (D-xylulose 5-phosphate) |

| Comparator Or Baseline | 5.2 µmol/min/mg (D-fructose 6-phosphate) |

| Quantified Difference | >5-fold higher Vmax for D-Xu5P |

| Conditions | Purified B. lactis Xfp phosphoketolase assay, pH 6.5, 37°C |

Procuring D-Xu5P rather than F6P ensures maximum enzymatic throughput for in vitro synthetic biology and phosphoketolase characterization.

Exclusive Activation of Protein Phosphatase 2A (PP2A) for ChREBP Signaling

D-xylulose 5-phosphate is the specific intracellular signal that activates protein phosphatase 2A (PP2A), leading to the dephosphorylation and nuclear translocation of Carbohydrate Response Element-Binding Protein (ChREBP) [1]. Closely related pentose phosphate pathway intermediates, such as D-ribulose 5-phosphate, or generic hexose phosphates like glucose 6-phosphate, fail to trigger this specific allosteric activation. Consequently, for in vitro metabolic signaling assays, D-Xu5P cannot be substituted by its epimer or upstream precursors [1].

| Evidence Dimension | PP2A allosteric activation capacity |

| Target Compound Data | Potent specific activator of PP2A |

| Comparator Or Baseline | D-ribulose 5-phosphate / Glucose 6-phosphate (Inactive/non-specific) |

| Quantified Difference | Binary activation threshold (Active vs. Inactive) |

| Conditions | In vitro PP2A phosphatase activity assays / ChREBP dephosphorylation models |

Researchers studying hepatic lipogenesis and ChREBP regulation must procure pure D-Xu5P, as generic pentose phosphates will yield false-negative signaling results.

High-Affinity C2-Donor Substrate for Transketolase

In mammalian transketolase systems, such as purified rat liver transketolase, D-xylulose 5-phosphate acts as the primary C2-donor with exceptionally high affinity [1]. The Michaelis constant (Km) for D-Xu5P is approximately 25 µM. While D-fructose 6-phosphate can also act as a C2-donor, its utilization efficiency is typically lower, and other potential donors like beta-hydroxypyruvate are completely inactive. Procuring pure D-Xu5P ensures saturation of the transketolase active site at low micromolar concentrations, minimizing the required substrate load in assay formulations [1].

| Evidence Dimension | Michaelis constant (Km) for transketolase C2-donor |

| Target Compound Data | Km = 25 µM (D-xylulose 5-phosphate) |

| Comparator Or Baseline | Beta-hydroxypyruvate (Inactive C2-donor) |

| Quantified Difference | Complete saturation at 25 µM vs. zero activity |

| Conditions | Purified rat liver transketolase assay, C2-transfer to D-ribose 5-phosphate |

High substrate affinity allows buyers to use significantly less D-Xu5P per assay compared to less efficient donors, optimizing cost-per-reaction in high-throughput screens.

Enhanced Formulation Stability and High-Purity Isolation as a Sodium Salt

Free sugar phosphates are notoriously unstable in aqueous solutions at room temperature. However, D-xylulose 5-phosphate is commercially procured as a lyophilized sodium salt, which stabilizes the phosphate ester linkage . When isolated via advanced enzymatic synthesis and silver nitrate precipitation, D-Xu5P sodium salt can achieve >99% purity with minimal cross-contamination from unphosphorylated D-xylose (<1.6%) [1]. Maintaining the lyophilized salt below -20°C and adjusting aqueous stock solutions to pH 5-6 ensures long-term stability that crude enzymatic in situ generation cannot match .

| Evidence Dimension | Shelf-life and purity |

| Target Compound Data | >99% purity, stable for months at -20°C (Sodium salt) |

| Comparator Or Baseline | Free acid or in situ crude enzymatic generation (Rapid degradation / high impurity) |

| Quantified Difference | Near-absolute purity (>99%) vs. variable crude mixtures |

| Conditions | Lyophilized solid storage at -20°C; aqueous reconstitution at pH 5-6 |

Procuring the stabilized sodium salt form eliminates the reproducibility issues and rapid degradation associated with generating the compound in situ during complex metabolic assays.

Transketolase and Phosphoketolase Kinetic Assays

Where D-Xu5P is the right choice for determining precise Vmax and Km values without the confounding lag phases introduced by epimerase-coupled systems.

Metabolic Signaling and PP2A Activation Screens

Where this exact compound is required to selectively trigger PP2A-mediated dephosphorylation of ChREBP in in vitro models of hepatic lipogenesis .

Isoprenoid and Vitamin Biosynthesis Precursor Studies

Where D-Xu5P serves as the essential substrate for 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) in the non-mevalonate (MEP) pathway for downstream terpenoid production [1].

Targeted Metabolomics Standards

Where the high-purity sodium salt form is utilized as an exact retention time and mass-fragmentation standard for LC-MS/MS quantification of pentose phosphate pathway flux .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2